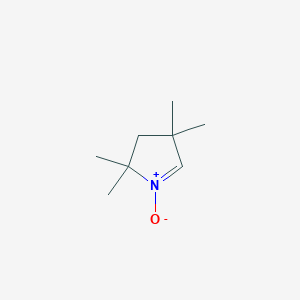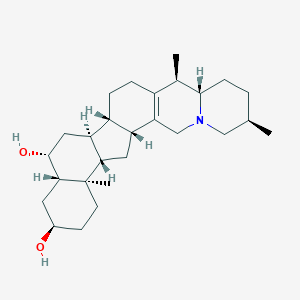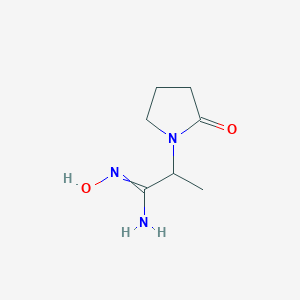
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate
Vue d'ensemble
Description
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate, also known as DPAO, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DPAO has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its potential as a cancer treatment, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, making it difficult to determine its efficacy in certain applications.
Orientations Futures
There are several potential future directions for research on 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on the use of this compound in combination with other drugs to enhance its efficacy in the treatment of cancer and other diseases. Finally, research could focus on the development of new synthesis methods for this compound, which could lead to the production of more potent and effective compounds.
Applications De Recherche Scientifique
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
132924-49-3 |
|---|---|
Formule moléculaire |
C25H25NO6 |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
1-benzhydryl-3-(3-methoxyphenoxy)azetidine;oxalic acid |
InChI |
InChI=1S/C23H23NO2.C2H2O4/c1-25-20-13-8-14-21(15-20)26-22-16-24(17-22)23(18-9-4-2-5-10-18)19-11-6-3-7-12-19;3-1(4)2(5)6/h2-15,22-23H,16-17H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
RWWPWEQKWBEABV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
SMILES canonique |
COC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Synonymes |
1-(DIPHENYLMETHYL)-3-(3-METHOXYPHENOXY)-AZETIDINE OXALATE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)











![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)